molecular formula C12H21N B2775568 1-(3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine CAS No. 2287287-14-1

1-(3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine

Cat. No. B2775568
CAS RN: 2287287-14-1
M. Wt: 179.307
InChI Key: NJOVHZWEAUBTFJ-UHFFFAOYSA-N
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Description

Bicyclo[1.1.1]pentanes (BCPs) are increasingly relevant in medicinal chemistry discovery research because of their role as bio-isosteres . Over the last decade, the successful use of BCP as a para-disubstituted benzene replacement has made it a highly valuable pharmacophore .


Synthesis Analysis

The synthesis of BCPs bearing carbon and halogen substituents can be achieved under exceptionally mild reaction conditions, via triethylborane-initiated atom-transfer radical addition ring-opening of tricyclo[1.1.1.0 1,3]pentane (TCP) with alkyl halides . This chemistry displays broad substrate scope and functional group tolerance .


Molecular Structure Analysis

The BCP structure is a small, 3-dimensional, strained ring structure . It’s utilized as an sp3-rich bioisostere for tert-butyl- and aryl groups as well as internal alkynes .


Chemical Reactions Analysis

The preparation of unsymmetrical 1,3-disubstituted-BCP ketones remains challenging and still requires multiple chemical steps . A single-step, multi-component approach to versatile disubstituted BCP ketones via nickel/photoredox catalysis has been reported .


Physical And Chemical Properties Analysis

BCPs are known for their unique physical and chemical properties. They are used as bioisosteres of aromatic rings as well as tert-butyl- and alkyne groups in medicinal chemistry .

Mechanism of Action

While the mechanism of action for the specific compound “1-(3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine” is not available, BCPs in general have been used in drug development programs due to their physicochemical benefits .

Future Directions

The use of BCPs in drug development is expected to continue due to their beneficial properties . The development of more efficient and versatile methods for the synthesis of BCP derivatives is an active area of research .

properties

IUPAC Name

1-(3-cyclopentyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N/c1-13-9-11-6-12(7-11,8-11)10-4-2-3-5-10/h10,13H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJOVHZWEAUBTFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC12CC(C1)(C2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

({3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}methyl)(methyl)amine

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